2-N,2-N-dimethylquinoline-2,6-diamine

Description

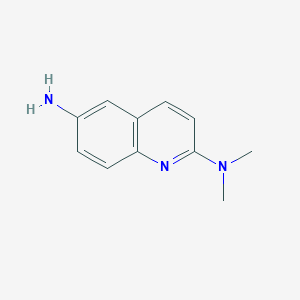

2-N,2-N-Dimethylquinoline-2,6-diamine is a quinoline derivative featuring a diamine substitution at positions 2 and 6 of the aromatic ring, with two methyl groups attached to the nitrogen at position 2. For instance, the monomethyl analog, 2-N-methylquinoline-2,6-diamine (C₁₀H₁₁N₃), has a molecular weight of 173.22 g/mol and a SMILES notation of CNC1=NC2=C(C=C1)C=C(C=C2)N . Extending this, the dimethyl variant would likely adopt a molecular formula of C₁₁H₁₃N₃ with a SMILES structure of CN(C)C1=NC2=C(C=C1)C=C(C=C2)N, though experimental validation is required.

Properties

IUPAC Name |

2-N,2-N-dimethylquinoline-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-6-3-8-7-9(12)4-5-10(8)13-11/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQMOCHKQNPXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914460-74-5 | |

| Record name | 2-N,2-N-dimethylquinoline-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-N,2-N-dimethylquinoline-2,6-diamine is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃N₃. It features a quinoline core with two dimethylamino groups at the 2 and 6 positions. This unique structure is significant for its biological activity as it influences the compound's solubility and reactivity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : The reaction of appropriate anilines with quinoline derivatives.

- Reduction Techniques : Utilizing stannous chloride or other reducing agents to modify precursor compounds.

These methods allow for the production of varying yields and purities depending on the reaction conditions employed.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : It also demonstrates antifungal properties against Candida species.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties by inhibiting tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways associated with cancer growth and inflammation.

- DNA Interaction : It has been suggested that the compound could intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

-

Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This indicates significant potential for further development as an antimicrobial agent.

Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Candida albicans 64 - Anticancer Activity Assessment : In a cell line study involving breast cancer cells (MCF-7), treatment with 50 µM of the compound resulted in a 40% reduction in cell viability after 48 hours.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Properties

Notes:

- The dimethylquinoline derivative distinguishes itself via steric bulk at the 2-N position, which may influence solubility, binding affinity, or metabolic stability compared to monomethyl or non-methylated analogs.

- The 2,6-dimethyl-5-quinolinamine (C₁₁H₁₂N₂) from Sigma-Aldrich exhibits a distinct substitution pattern, with methyl groups at positions 2 and 6 of the quinoline ring and an amine at position 5, highlighting positional isomerism as a critical factor in physicochemical behavior.

Binding Interactions and Enzyme Affinity

Triazine-based diamines, such as (4S)-6-N-chloro-2-N,2-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine, demonstrate binding interactions with residues like His356 and Arg363 (binding energy: -6.6 kcal/mol) .

Antimicrobial Activity

Schiff bases derived from 2,6-diaminopyridine (e.g., N²-benzylidenepyridine-2,6-diamine) exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.